molecular formula C22H22N8O5 B287786 2-Amino-6-{2-[2-(2-{2-[(6-amino-3,5-dicyano-2-pyridinyl)oxy]ethoxy}ethoxy)ethoxy]ethoxy}-3,5-pyridinedicarbonitrile

2-Amino-6-{2-[2-(2-{2-[(6-amino-3,5-dicyano-2-pyridinyl)oxy]ethoxy}ethoxy)ethoxy]ethoxy}-3,5-pyridinedicarbonitrile

Cat. No. B287786
M. Wt: 478.5 g/mol
InChI Key: OHSHVEAIGVLAFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-6-{2-[2-(2-{2-[(6-amino-3,5-dicyano-2-pyridinyl)oxy]ethoxy}ethoxy)ethoxy]ethoxy}-3,5-pyridinedicarbonitrile (referred to as compound X) is a chemical compound that has gained interest in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of compound X is not fully understood, but it is believed to involve the inhibition of specific enzymes or receptors in the body. Studies have shown that compound X can inhibit the activity of certain kinases, which play a critical role in cell signaling pathways. By inhibiting these kinases, compound X can disrupt the growth and survival of cancer cells, making it a potential anti-cancer drug candidate.
Biochemical and Physiological Effects
Compound X has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that compound X can inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels). In vivo studies have shown that compound X can reduce tumor growth and metastasis in animal models of cancer.

Advantages and Limitations for Lab Experiments

One of the advantages of using compound X in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Another advantage is its potential as a building block for the synthesis of novel compounds with improved pharmacological properties. However, one limitation is that the mechanism of action of compound X is not fully understood, which makes it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for the study of compound X. One direction is to further investigate its mechanism of action and identify specific targets for its inhibition. Another direction is to optimize its pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion, to improve its efficacy and safety as a drug candidate. Additionally, compound X can be used as a scaffold for the design of novel compounds with improved pharmacological properties, which can be tested in lab experiments and clinical trials.

Synthesis Methods

Compound X is synthesized through a multi-step process that involves the use of various reagents and solvents. The synthesis method involves the reaction of 6-amino-3,5-dicyano-2-pyridinecarbonitrile with 2-(2-(2-(2-chloroethoxy)ethoxy)ethoxy)ethanol in the presence of a base. The resulting product is then reacted with 2,6-dichloropyridine-3,5-dicarbonitrile to yield compound X. The synthesis method of compound X has been optimized to yield high purity and high yield of the final product.

Scientific Research Applications

Compound X has potential applications in various fields of scientific research, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, compound X has been studied for its potential as a drug candidate for the treatment of cancer, diabetes, and other diseases. In drug discovery, compound X has been used as a scaffold for the design of novel compounds with improved pharmacological properties. In material science, compound X has been studied for its potential as a building block for the synthesis of functional materials with unique properties.

properties

Product Name

2-Amino-6-{2-[2-(2-{2-[(6-amino-3,5-dicyano-2-pyridinyl)oxy]ethoxy}ethoxy)ethoxy]ethoxy}-3,5-pyridinedicarbonitrile

Molecular Formula

C22H22N8O5

Molecular Weight

478.5 g/mol

IUPAC Name

2-amino-6-[2-[2-[2-[2-(6-amino-3,5-dicyanopyridin-2-yl)oxyethoxy]ethoxy]ethoxy]ethoxy]pyridine-3,5-dicarbonitrile

InChI

InChI=1S/C22H22N8O5/c23-11-15-9-17(13-25)21(29-19(15)27)34-7-5-32-3-1-31-2-4-33-6-8-35-22-18(14-26)10-16(12-24)20(28)30-22/h9-10H,1-8H2,(H2,27,29)(H2,28,30)

InChI Key

OHSHVEAIGVLAFH-UHFFFAOYSA-N

SMILES

C1=C(C(=NC(=C1C#N)OCCOCCOCCOCCOC2=C(C=C(C(=N2)N)C#N)C#N)N)C#N

Canonical SMILES

C1=C(C(=NC(=C1C#N)OCCOCCOCCOCCOC2=C(C=C(C(=N2)N)C#N)C#N)N)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.